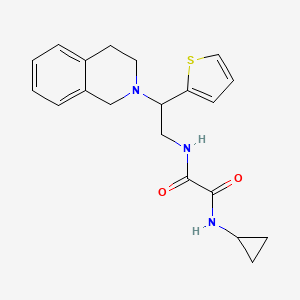

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c24-19(20(25)22-16-7-8-16)21-12-17(18-6-3-11-26-18)23-10-9-14-4-1-2-5-15(14)13-23/h1-6,11,16-17H,7-10,12-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRXKHQSXNERMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline core.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated precursor.

Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of an amine with oxalyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can convert the dihydroisoquinoline moiety back to tetrahydroisoquinoline.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide may exhibit pharmacological activities due to its structural similarity to bioactive molecules. It could potentially be explored for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The dihydroisoquinoline moiety could interact with neurotransmitter receptors, while the thiophene ring might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes compounds with partial structural similarities but lacks direct comparators.

a. Thiophene-Containing Amides

lists compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which shares the thiophen-2-yl ethyl group but lacks the oxalamide and dihydroisoquinoline components . No pharmacological data are provided for these compounds.

b. Dihydroisoquinoline Derivatives

references (R)-2-([S]-6,7-dimethoxy-1-(2-[6-(trifluoromethyl)pyridin-3-yl]ethyl)-3,4-dihydroisoquinolin-2[1H]-yl)-N-methyl-2-phenylacetamide, a dihydroisoquinoline-containing orexin receptor ligand.

c. Oxalamide Analogs

lists N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CAS 898427-73-1), an oxalamide with a polycyclic amine group. However, its structural and functional divergence from the target compound precludes meaningful comparison .

Critical Gaps in Evidence

Structural Data: No crystallographic or spectroscopic data (e.g., from ’s SHELX software) are provided for the target compound .

Pharmacological Studies: None of the sources describe biological assays (e.g., receptor binding, cytotoxicity) for the target compound or its analogs.

Proposed Research Directions

To address the lack of data, future studies should focus on:

- Synthesis: Optimizing routes to incorporate cyclopropyl, dihydroisoquinoline, and thiophene groups into the oxalamide scaffold.

- Crystallography : Using SHELX-based refinement (as in ) to resolve the compound’s 3D structure .

- Biological Profiling : Comparative studies with orexin receptor ligands () or thiophene-containing amides () to assess selectivity and potency .

Biological Activity

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxalamide class, which is known for diverse pharmacological properties. The presence of functional groups such as cyclopropyl, dihydroisoquinoline, and thiophene suggests a variety of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 406.5 g/mol. The compound features a cyclopropyl group, a dihydroisoquinoline moiety, and a thiophene derivative, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H30N4O2 |

| Molecular Weight | 406.5 g/mol |

| Structural Features | Cyclopropyl, Dihydroisoquinoline, Thiophene |

Neuropharmacological Effects

Research indicates that compounds containing dihydroisoquinoline and thiophene groups exhibit significant neuropharmacological activities. These compounds may reduce neuronal hyperexcitability and have potential applications in treating neurological disorders such as epilepsy and anxiety disorders. For instance, derivatives of isoquinoline are often associated with neuroprotective effects due to their ability to modulate neurotransmitter systems.

Case Studies

- Study on Dihydroisoquinoline Derivatives : A study demonstrated that derivatives of dihydroisoquinoline could effectively reduce seizure activity in animal models by acting on GABAergic pathways, suggesting potential for this compound to exhibit similar effects.

- Thiophene Compounds in Neuropharmacology : Research has shown that thiophene-containing compounds can enhance synaptic plasticity and improve cognitive function in preclinical models. This suggests that the thiophene moiety in the compound may contribute positively to its biological profile.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step synthetic routes that allow for the incorporation of various functional groups. These methods include:

- Condensation Reactions : To form the oxalamide backbone.

- Cyclization Reactions : To introduce the cyclopropyl group.

- Functional Group Modifications : To optimize biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.